
4-Bromobenzamide
Overview
Description
Electrochemical fluorination of 4-bromobenzamide in anhydrous HF has been investigated.
Mechanism of Action
Target of Action
4-Bromobenzamide is a chemical compound with the molecular formula BrC6H4CONH2 It has been used in the preparation of(N-benzylpiperidin-4-yl)-4-tri-n-butylstannylbenzamide , a compound that possesses high affinity for both sigma-1 and sigma-2 receptor subtypes . These receptors are involved in various cellular functions, including cell proliferation, differentiation, and survival.
Mode of Action
It has been reported that the compound may act as aPdCl2 ligand or as one of the reactants of the Suzuki coupling reaction , depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in catalytic reactions .
Result of Action
Its use in the synthesis of compounds with high affinity for sigma-1 and sigma-2 receptor subtypes suggests potential implications in modulating these receptors’ functions .
Action Environment
It’s known that factors such as stoichiometric conditions, temperature, and reaction time can influence its role in the suzuki coupling reaction .
Biochemical Analysis
Biochemical Properties
4-Bromobenzamide has been found to interact with various biomolecules in biochemical reactions. For instance, it has been used in the preparation of (N-benzylpiperidin-4-yl)-4-tri-n-butylstannylbenzamide . The nature of these interactions often involves the bromine atom in this compound, which can participate in electrophilic aromatic substitution reactions.
Cellular Effects
In a study on human gingival fibroblasts, this compound was found to have significant effects on cellular processes . It was observed to inhibit the production of IL-6 and prostaglandin E2 (PGE2), two key mediators of inflammation . This suggests that this compound may influence cell signaling pathways and gene expression related to inflammation.
Biological Activity
4-Bromobenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its anti-inflammatory, anti-cancer, and antibacterial properties.
This compound (C7H6BrNO) is characterized by its bromine substituent on the benzene ring, which influences its biological activity. The compound's structure allows it to interact with various biological targets, making it a versatile agent in medicinal chemistry.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of this compound derivatives, particularly N-benzyl-4-bromobenzamide (NBBA).
- Study Overview : A study evaluated the effect of NBBA on lipopolysaccharide (LPS)-induced IL-6 and prostaglandin E2 (PGE2) production in human gingival fibroblasts (HGFs). The results indicated that NBBA significantly inhibited IL-6 production in a dose-dependent manner, achieving up to 65% inhibition at the highest concentration tested (10 µg/ml) .
- Statistical Findings : The statistical analysis demonstrated that the inhibition of IL-6 production was significant compared to controls (p < 0.001). Moreover, NBBA exhibited stronger anti-PGE2 activity than prednisolone but less than NS-398, a known COX-2 inhibitor .
Concentration (µg/ml) | IL-6 Inhibition (%) | PGE2 Production (ng/ml) |
---|---|---|
Control | 0 | 873.3 |
2.5 | 42.83 | 500 |
5 | 53.55 | 400 |
10 | 65 | 213.1 |
Anti-Cancer Activity
This compound derivatives have also been investigated for their anti-cancer properties, particularly against non-small cell lung cancer (NSCLC).
- Research Findings : A study synthesized a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives and identified one compound (C9) that effectively inhibited five NSCLC cell lines with FGFR1 amplification. The IC50 values for C9 ranged from 1.25 to 2.31 µM across different cell lines .
- Mechanism of Action : The compound C9 was found to induce apoptosis and arrest the cell cycle at the G2 phase in NSCLC cells. Molecular docking studies revealed that C9 binds to FGFR1, forming multiple hydrogen bonds, which is crucial for its inhibitory activity .
Antibacterial Activity
The antibacterial properties of this compound have been explored through its chelate complexes.
Scientific Research Applications
Medicinal Chemistry
Anti-Inflammatory Properties
4-Bromobenzamide has been investigated for its anti-inflammatory effects. A study demonstrated that N-benzyl-4-bromobenzamide (NBBA) significantly inhibited interleukin-6 (IL-6) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-induced human gingival fibroblasts. The results showed a 35.6% inhibition of IL-6 and a 75.6% inhibition of PGE2 production at a concentration of 10 µg/ml, indicating its potential as a therapeutic agent for inflammatory conditions .
Cancer Research
The compound has also been explored as a radiopharmaceutical in cancer imaging. Specifically, the synthesis of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was reported to have high affinity for sigma receptors, which are implicated in breast cancer pathology. This radiolabeled compound shows promise for imaging applications in breast cancer diagnosis .
Biochemical Applications
Enzyme Inhibition Studies
In biochemical studies, this compound derivatives have been shown to inhibit various enzymes involved in inflammatory pathways. For instance, benzamide derivatives have demonstrated non-cytotoxic activity while effectively inhibiting nitric oxide and cyclooxygenase-2 (COX-2) production in macrophages exposed to inflammatory stimuli .
Drug Delivery Systems
Transdermal Drug Delivery
Research indicates that this compound can enhance the penetration of drugs through the skin. In vitro studies showed that it serves as a metabolite of N-(4-bromobenzoyl)-S,S-dimethyliminosulfurane, which is used as a penetration enhancer. The rapid metabolism of this compound into this compound suggests its potential role in improving transdermal drug delivery systems .
Material Science
Catalytic Applications
The compound's dual functionality has been explored in catalytic reactions, particularly in Suzuki coupling reactions where it acts as both a ligand and reactant under specific conditions. This versatility highlights its importance in synthetic organic chemistry and green chemistry applications due to the mild reaction conditions employed .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromobenzamide, and how can purity be validated?
The synthesis of this compound typically involves coupling 4-bromobenzoic acid with ammonia or ammonium salts under catalytic conditions. A representative method includes reacting 4-bromobenzoyl chloride with aqueous ammonia in dichloromethane, followed by purification via recrystallization . Purity validation requires:
- Chromatography : TLC (Rf = 0.70 in petroleum ether:EtOAc = 1:1) to monitor reaction progress.
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.75 ppm for aromatic protons, δ 168.15 ppm for the carbonyl carbon) and HRMS for molecular ion confirmation .
- Melting Point : A sharp range (e.g., 182–185°C) indicates high crystallinity and purity .
Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic techniques?
- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., doublets at δ 7.75–7.43 ppm for para-substituted benzene) and amide NH signals (δ ~5.70–5.99 ppm) .
- FT-IR : Confirm the presence of amide C=O (1651–1680 cm⁻¹) and N–H stretches (3300–3400 cm⁻¹) .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds in cocrystals) to validate supramolecular packing .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water jets .
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
Advanced Research Questions
Q. How can halogen···halogen interactions in this compound cocrystals be leveraged for material design?
In cocrystals with n-alkanedicarboxylic acids, this compound exhibits Type I and Type II Br···Br interactions , which influence packing motifs and thermal stability. Methodological considerations:
- Synthon Modularity : Vary coformers (e.g., adipic vs. succinic acid) to tune interaction strength.
- X-ray Diffraction : Resolve Br···Br distances (typically 3.4–3.6 Å) and angles to classify interaction type .
- Thermal Analysis : DSC/TGA to correlate stability with interaction energy .
Q. What strategies enhance the antibacterial activity of this compound-derived metal chelates?
- Chelate Design : Use 1:1 or 2:1 ligand:metal ratios (e.g., Cu(II) sulfate) to optimize coordination geometry and redox activity .
- Bioactivity Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) via agar diffusion or MIC protocols.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylglucosamine) to enhance membrane permeability .
Q. How do hydrogen-bonding networks in this compound derivatives impact crystal engineering?
- Hydrogen Bond Analysis : In derivatives like 4-bromo-N-(2-nitrophenyl)benzamide, N–H···O and C=O···H–N bonds form 2D sheets. Use Mercury software to quantify bond lengths/angles from .cif files .
- Solvent Screening : Polar solvents (e.g., DMF) favor amide dimerization, while apolar solvents promote π-stacking .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for bromide displacement.
- Electrostatic Potential Maps : Identify electrophilic regions (e.g., para-bromo site) prone to attack by amines or thiols .
- Kinetic Studies : Monitor reaction progress via HPLC to validate computational predictions .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Control Experiments : Include reference compounds (e.g., ampicillin) and solvent controls to isolate compound-specific effects .
- Meta-Analysis : Compare datasets across studies (e.g., Il’in et al. vs. Schramm et al.) to identify trends in substituent effects .
Q. Methodological Resources
Properties
IUPAC Name |
4-bromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNRAJCPNLYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220098 | |
Record name | Benzamide, p-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-67-9 | |
Record name | 4-Bromobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, p-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, p-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5Y2274MYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.